5-Bromo-4-methoxy-2-methylpyridine
Overview
Description
5-Bromo-4-methoxy-2-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that brominated pyridines are often used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
5-Bromo-4-methoxy-2-methylpyridine likely participates in Suzuki-Miyaura coupling reactions . In these reactions, the bromine atom in the compound would be replaced by an organoboron reagent in the presence of a palladium catalyst. This reaction is a key step in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it can be inferred that the compound plays a role in the synthesis of complex organic molecules. These molecules could potentially affect various biochemical pathways, depending on their structure and function.
Result of Action
As a potential reagent in suzuki-miyaura coupling reactions , the compound could contribute to the synthesis of a wide range of organic molecules. The effects of these molecules would depend on their specific structures and functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura coupling reactions may be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methoxy-2-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to intracellular responses . This interaction can modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α mitogen-activated protein kinase can lead to changes in the expression of genes involved in inflammation and stress responses . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at 4°C to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to the compound can lead to sustained inhibition of p38α mitogen-activated protein kinase, resulting in long-term changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of the compound can lead to significant inhibition of p38α mitogen-activated protein kinase, resulting in pronounced changes in cellular function and potential toxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with p38α mitogen-activated protein kinase may involve localization to the cytoplasm or nucleus, where it can exert its effects on gene expression and cellular responses .
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMZCZITQBBZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729840 | |
Record name | 5-Bromo-4-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-61-8 | |
Record name | 5-Bromo-4-methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methoxy-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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